molecular formula C12H7F2NO B11888323 1-(Difluoromethoxy)-2-naphthonitrile

1-(Difluoromethoxy)-2-naphthonitrile

Cat. No.: B11888323
M. Wt: 219.19 g/mol
InChI Key: CIOCUAUBXZCYHC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. bldpharm.comchemsrc.com The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional stability to fluorinated compounds. bldpharm.comyoutube.com This stability often translates to increased resistance to metabolic degradation, a highly desirable trait in drug candidates. rasayanjournal.co.in

Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and dipole moment. youtube.com These changes can enhance binding affinities to biological targets and modulate pharmacokinetic profiles. evitachem.com Specifically, the difluoromethoxy group (-OCF₂H) has garnered increasing attention. bldpharm.com It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving a molecule's membrane permeability and bioavailability. bldpharm.comchemenu.com The incorporation of the -OCF₂H group is a recognized strategy for fine-tuning the physicochemical properties of drug candidates, making it a privileged functional group in drug design. bldpharm.com

The Naphthalene (B1677914) Scaffold in Advanced Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, is a versatile and valuable scaffold in drug discovery and organic synthesis. bldpharm.comchemsrc.comossila.com Its rigid, planar structure provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. ossila.com

The naphthalene core is present in a wide array of clinically approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. bldpharm.comchemsrc.com Marketed drugs such as naproxen, propranolol, and bedaquiline (B32110) feature this scaffold. bldpharm.com The reactivity of the naphthalene system allows for regioselective functionalization, enabling the synthesis of a vast library of derivatives. rasayanjournal.co.ingoogle.com Its metabolites can interact with cellular proteins, influencing various biochemical pathways, which is a key aspect of its broad biological activity. bldpharm.comchemsrc.com Consequently, the naphthalene scaffold is considered an important building block in the quest for novel and potent therapeutic molecules. bldpharm.com

Role of Nitrile Functional Group in Complex Molecular Architectures

The nitrile group (-C≡N) is a small, linear functional group with a strong dipole moment, making it a unique and valuable component in molecular design. bldpharm.comyoutube.com Its linear geometry is often well-tolerated within the binding pockets of proteins. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, while the strong electron-withdrawing nature of the group can significantly influence the electronic properties of an attached aromatic ring.

In medicinal chemistry, the nitrile group is found in numerous FDA-approved drugs, such as the antidepressant citalopram (B1669093) and the antipsychotic cyamemazine. It is often used as a bioisostere for carbonyl, hydroxyl, or halogen groups. The incorporation of a nitrile function can enhance binding affinity, improve pharmacokinetic profiles, and even overcome drug resistance. Furthermore, the nitrile group is a versatile synthetic handle that can be transformed into other functional groups like amines, carboxylic acids, or ketones, providing a route for further molecular elaboration. bldpharm.com

Contextualizing 1-(Difluoromethoxy)-2-naphthonitrile within Current Synthetic Methodologies and Medicinal Chemistry Paradigms

This compound, with the CAS number 1261488-48-5, represents a molecule where the distinct advantages of its three core components converge. bldpharm.com The strategic placement of the difluoromethoxy group at the 1-position and the nitrile group at the 2-position of the naphthalene scaffold creates a unique electronic and steric environment.

While specific, in-depth research on the synthesis and biological activity of this compound is not extensively detailed in publicly available scientific literature, its synthesis can be conceptualized through modern synthetic methodologies. The introduction of the difluoromethoxy group onto a naphthalene precursor, such as 1-hydroxy-2-naphthonitrile, could potentially be achieved through difluoromethylation reactions. Recent advances in photoredox catalysis have provided novel methods for the direct C-H difluoromethoxylation of aromatic compounds, offering a potential route for its synthesis. bldpharm.com The nitrile group can be introduced via methods like the Sandmeyer reaction from a corresponding amine or by cyanation of a suitable precursor.

From a medicinal chemistry perspective, this compound is a compelling candidate for investigation. The combination of the metabolically robust and lipophilic difluoromethoxy group with the versatile naphthalene scaffold and the polar, binding-capable nitrile group suggests potential applications in various therapeutic areas. bldpharm.comevitachem.com The molecule's structure is an amalgamation of features known to impart favorable drug-like properties. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to fully understand its potential within the broader paradigms of drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

1-(difluoromethoxy)naphthalene-2-carbonitrile

InChI

InChI=1S/C12H7F2NO/c13-12(14)16-11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-6,12H

InChI Key

CIOCUAUBXZCYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C#N

Origin of Product

United States

Reaction Mechanisms and Reactivity of 1 Difluoromethoxy 2 Naphthonitrile

Mechanistic Investigations of Difluoromethoxy Group Transformations

The difluoromethoxy group is a significant structural motif in medicinal chemistry, often introduced to enhance metabolic stability and lipophilicity. bham.ac.uknih.gov Its inclusion in a molecule like 1-(difluoromethoxy)-2-naphthonitrile is intended to prevent metabolic pathways such as O-demethylation that are common for methoxy (B1213986) groups. bham.ac.uknih.gov The stability of the C-F bond makes transformations of the difluoromethoxy group challenging, often requiring harsh conditions. bham.ac.uk However, recent advancements in photoredox catalysis using visible light have provided milder methods for such transformations, proceeding through radical intermediates. nih.gov

Mechanistic studies, including DFT calculations, have shed light on the reactivity of the difluoromethoxy group. For instance, it has been shown that the difluoromethyl group can act as a hydrogen bond donor, a property that can influence its reactivity and interaction with other molecules. rsc.org Furthermore, strategies have been developed to deprotonate Ar-CF₂H compounds, creating nucleophilic Ar-CF₂⁻ synthons that can react with various electrophiles. acs.org

Reactivity Profile of the Nitrile Functional Group within the Naphthalene (B1677914) System

The nitrile group is a versatile functional group that can undergo a variety of transformations. researchgate.net Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Additions and Cycloaddition Reactions (e.g., Diels-Alder)

The electrophilic carbon of the nitrile group can be attacked by nucleophiles. libretexts.org For instance, Grignard reagents can add to the nitrile to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.org

Cycloaddition reactions involving nitriles are also known. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can occur with suitable dienes. While specific examples with this compound are not prevalent in the literature, the general reactivity of nitriles as dienophiles is established. More common are [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides to form five-membered heterocycles. mdpi.comrsc.orgmdpi.com The regioselectivity of such reactions can sometimes be controlled by reaction conditions like temperature and solvent polarity. nih.gov

Functional Group Interconversions (e.g., to Amides, Amines, Carboxylic Acids)

The nitrile group is a valuable precursor for several other functional groups. researchgate.netvanderbilt.edu

Amides: Nitriles can be hydrolyzed to amides, typically under acidic or basic conditions. libretexts.orgnih.govnoaa.gov This transformation proceeds through an initial hydration of the nitrile. Peroxides can also be used to convert nitriles to amides. noaa.gov The synthesis of naphthoquinone amides has been achieved using condensing agents like DMTMM. nih.gov

Amines: Reduction of the nitrile group yields primary amines. libretexts.orglibretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the formation of an imine intermediate. libretexts.org Other methods for amine synthesis from nitriles include catalytic hydrogenation. vanderbilt.edu

Carboxylic Acids: Complete hydrolysis of the nitrile group, typically under more vigorous acidic or basic conditions with heating, leads to the formation of a carboxylic acid. libretexts.orglibretexts.orgnoaa.govgoogle.com The reaction proceeds via an amide intermediate. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents, the difluoromethoxy and nitrile groups.

Electrophilic Aromatic Substitution: Naphthalene itself typically undergoes electrophilic attack at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate (naphthalenonium ion). youtube.comyoutube.comonlineorganicchemistrytutor.com The presence of the difluoromethoxy group, an ortho, para-director, and the nitrile group, a meta-director, will influence the regioselectivity of further substitution on the this compound ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.comyoutube.com

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur on aryl halides, particularly when activated by electron-withdrawing groups in the ortho or para positions. masterorganicchemistry.comlibretexts.orglibretexts.org The nitrile group is strongly electron-withdrawing and would activate the naphthalene ring towards nucleophilic attack. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Recent developments have shown that organic photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov In the context of this compound, a nucleophile could potentially displace the difluoromethoxy group, although this would depend on the specific reaction conditions and the nature of the nucleophile. For instance, the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene has been shown to be readily replaced by various nucleophiles. elsevierpure.com

Radical Reactions Involving the Compound

The involvement of radical intermediates is a key feature of many modern synthetic methods. nih.gov Visible light photoredox catalysis, for example, often proceeds via radical pathways, allowing for transformations that are difficult to achieve through traditional methods. nih.gov The difluoromethylation of heteroaromatic thiols has been achieved under radical conditions. rsc.org While specific studies on radical reactions involving this compound are not extensively documented, the presence of the difluoromethoxy group and the aromatic system suggests that it could participate in radical reactions under appropriate conditions.

Derivatization and Functionalization Strategies of 1 Difluoromethoxy 2 Naphthonitrile

Introduction of Diverse Substituents onto the Naphthalene (B1677914) Ring System

The naphthalene ring system of 1-(difluoromethoxy)-2-naphthonitrile is a prime target for functionalization to influence properties such as lipophilicity, electronic character, and steric profile. The existing substituents, the electron-withdrawing nitrile group (-CN) and the moderately electron-withdrawing difluoromethoxy group (-OCF₂H), will direct incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring. Common strategies for introducing new functionalities include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions can be employed to introduce a variety of substituents. For instance, halogenation (bromination or chlorination) can install a halide, which can serve as a handle for subsequent cross-coupling reactions. Nitration followed by reduction allows for the introduction of an amino group, providing a site for further derivatization.

Metal-Catalyzed Cross-Coupling: To achieve more complex substitutions, a halogenated derivative of this compound can be synthesized and then subjected to various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of alkyl, aryl, and other functional groups with high precision.

Table 1: Potential Strategies for Naphthalene Ring Functionalization
Reaction TypeReagents and ConditionsPotential ProductPurpose of Functionalization
BrominationBr₂, Lewis Acid (e.g., FeBr₃)Bromo-1-(difluoromethoxy)-2-naphthonitrileIntroduces a versatile handle for cross-coupling reactions.
NitrationHNO₃, H₂SO₄Nitro-1-(difluoromethoxy)-2-naphthonitrilePrecursor to an amino group for further derivatization.
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-1-(difluoromethoxy)-2-naphthonitrileIntroduces aryl groups to explore steric and electronic effects.
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted-1-(difluoromethoxy)-2-naphthonitrileIntroduces nitrogen-based functional groups.

Transformations of the Nitrile Group to Alternative Functionalities

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile can yield a carboxylic acid or a primary amide. The amide can be a key structural motif, while the carboxylic acid offers a new reactive handle.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group introduces a basic center and a site for further functionalization.

Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, most notably with azides (e.g., sodium azide) to form a tetrazole ring. A tetrazole is often used as a bioisostere for a carboxylic acid group in medicinal chemistry, offering similar acidity but different metabolic stability and lipophilicity.

Table 2: Key Transformations of the Nitrile Functional Group
TransformationTypical ReagentsResulting Functional GroupSignificance
Hydrolysis (complete)H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)Introduces an acidic center, potential for amide coupling.
Hydrolysis (partial)H₂O₂, basePrimary Amide (-CONH₂)Introduces hydrogen bond donor/acceptor capabilities.
ReductionLiAlH₄ or H₂, Raney NiPrimary Amine (-CH₂NH₂)Introduces a basic center and a flexible linker.
Tetrazole FormationNaN₃, Lewis acid (e.g., ZnCl₂)Tetrazole RingActs as a bioisostere for a carboxylic acid.

Modifications of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is generally considered robust and chemically stable, making its modification challenging. nih.gov However, specific strategies have been developed to functionalize related Ar-CF₂H compounds.

One advanced strategy involves the deprotonation of the C-H bond within the difluoromethoxy group. acs.org Using a combination of a strong base and a Lewis acid, a nucleophilic Ar-OCF₂⁻ species can be generated in situ. acs.org This carbanion can then react with various electrophiles, allowing for the construction of novel Ar-OCF₂-R linkages. acs.org This method opens a pathway to derivatives that would be otherwise difficult to synthesize.

In a different approach, under harsh reaction conditions, the entire difluoromethoxy group can act as a leaving group, akin to a pseudohalogen. researchgate.net For instance, in reactions with nucleophiles like ammonia (B1221849) at high temperatures and pressures, the -OCF₂H group can be displaced to form an amino-substituted product. researchgate.net Studies have shown its reactivity in such nucleophilic aromatic substitution reactions is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. researchgate.net

Table 3: Reported Modifications Involving the Difluoromethoxy Group
Modification TypeStrategyReagents/ConditionsOutcomeReference
C-H FunctionalizationDeprotonation/Electrophilic TrapBrønsted superbase, Lewis acid, then an electrophileFormation of Ar-OCF₂-R acs.org
Nucleophilic SubstitutionDisplacement of the -OCF₂H groupAqueous ammonia, 80-160 °C, high pressureReplacement of -OCF₂H with -NH₂ researchgate.net

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of a focused library of analogues of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR studies aim to systematically determine how specific structural modifications to a parent compound influence its biological activity. nih.govmdpi.com This is achieved by synthesizing derivatives where one part of the molecule is changed at a time and then evaluating their performance in biological assays.

For this compound, an SAR campaign would involve systematically modifying the three key regions of the molecule:

Naphthalene Ring Substituents: Analogues would be prepared with various substituents (e.g., halogens, small alkyl groups, hydroxyl groups, amino groups) at different positions on the naphthalene ring to probe for favorable interactions with a biological target.

Nitrile Group Bioisosteres: The nitrile group would be replaced with other functionalities known to have similar electronic or steric properties, such as a tetrazole, amide, or small heterocyclic rings, to evaluate the importance of this group for activity.

Difluoromethoxy Group Analogues: The difluoromethoxy group could be replaced with other fluorinated or non-fluorinated ethers (e.g., methoxy (B1213986), trifluoromethoxy) to understand the role of the fluorine atoms and the hydrogen-bond donating capacity of the -OCF₂H group. nih.gov

The insights gained from these studies are critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. mdpi.com

Table 4: Illustrative SAR Strategy for this compound Analogues
Modification SiteExample AnalogueRationale for Synthesis
Naphthalene Ring5-Bromo-1-(difluoromethoxy)-2-naphthonitrileTo explore the effect of a bulky, electron-withdrawing group and provide a handle for further diversification.
Nitrile Group5-(1-(Difluoromethoxy)naphthalen-2-yl)-1H-tetrazoleTo investigate the effect of a carboxylic acid bioisostere on activity.
Difluoromethoxy Group1-Methoxy-2-naphthonitrileTo determine the importance of the fluorine atoms for the observed biological profile.
Naphthalene Ring1-(Difluoromethoxy)-5-amino-2-naphthonitrileTo introduce a hydrogen bond donor and a basic center at a distal position.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1H, 13C, 19F NMR, 2D NMR Techniques)

A complete NMR analysis is crucial for the structural confirmation of 1-(difluoromethoxy)-2-naphthonitrile.

¹H NMR: Proton NMR would identify the chemical environment of the hydrogen atoms on the naphthalene (B1677914) ring and the characteristic triplet signal for the -OCHF₂ group, showing coupling to the two fluorine atoms.

¹³C NMR: Carbon NMR would provide data on the number and type of carbon atoms. The spectrum would show signals for the carbon atoms of the naphthalene ring, the nitrile carbon, and the carbon of the difluoromethoxy group, which would appear as a triplet due to C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is essential for confirming the presence and environment of the fluorine atoms. For the -OCHF₂ group, a doublet would be expected due to coupling with the single proton.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Despite the necessity of these techniques, specific chemical shift values (δ), coupling constants (J), and 2D correlation data for this compound are not found in the surveyed literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is the standard method for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₇F₂NO), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Analysis of the fragmentation pattern would further support the proposed structure by identifying characteristic fragment ions, such as the loss of the difluoromethoxy group or the nitrile group. However, no published mass spectra or fragmentation data for this specific compound could be located.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O-C stretching vibrations, and strong C-F stretching bands for the difluoromethoxy group (typically in the 1000-1200 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the nitrile and aromatic ring vibrations.

Specific, experimentally determined vibrational frequency data tables for this compound are not available in the reviewed sources.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-stacking of the naphthalene rings or dipole-dipole interactions. A search of crystallographic databases did not yield any structural reports for this compound.

Due to a lack of available scientific literature and specific research data concerning the computational and theoretical investigations of this compound, a detailed article that adheres to the requested structure and content requirements cannot be generated at this time.

Further research on this specific molecule would be required to populate the detailed sections and subsections outlined in the prompt.

Applications in Medicinal Chemistry and Drug Discovery Scaffold Based Research

1-(Difluoromethoxy)-2-naphthonitrile as a Privileged Scaffold for Drug Design

In drug discovery, a "privileged scaffold" is a molecular framework that can bind to a range of different biological targets. nih.gov These structures serve as a foundation for creating libraries of compounds with good, drug-like properties. nih.govscilit.com The indole (B1671886) ring is a well-known example of a privileged scaffold. nih.gov While extensive research on this compound as a specific privileged scaffold is still emerging, its constituent parts—the naphthalene (B1677914) core, the difluoromethoxy group, and the nitrile moiety—are all features that are strategically employed in modern medicinal chemistry.

The naphthalene diimide (NDI) core, for instance, has been used as a central scaffold in the design of G-quadruplex (G4) ligands with anticancer and antiparasitic activity. nih.gov The versatility of such core structures allows for chemical modifications that can lead to potent and selective modulators of enzymes or receptors. nih.gov The goal of using such scaffolds is to explore novel areas of chemical space and improve molecular properties, a process often referred to as "scaffold hopping". chemrxiv.orgresearchgate.net The selection and modification of these molecular scaffolds are critical steps in the drug discovery process, aiming to achieve an optimal balance of structural features and physicochemical properties. chemrxiv.org

Structure-Activity Relationship (SAR) Studies of Naphthonitrile Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For naphthonitrile derivatives, SAR studies focus on understanding the contribution of each component of the molecule: the difluoromethoxy group, the nitrile moiety, and the naphthalene core itself. The primary goal is to understand how different substitution patterns enhance or reduce biological activity. researchgate.net

The introduction of fluorine-containing groups is a key strategy in drug design to enhance biological and physicochemical properties. scilit.comnih.gov The difluoromethoxy group (-OCF₂H) in particular is used to improve the metabolic stability of drug candidates and to modulate their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govmdpi.com

One of the main reasons for replacing a methoxy (B1213986) group (-OCH₃) with a difluoromethoxy group is to prevent O-demethylation, a common metabolic pathway that can lead to inactive or less active metabolites. nih.gov The C-F bond is significantly stronger than a C-H bond, contributing to the high metabolic stability of fluorinated groups. nih.gov This strategy can reduce the rate of oxidative metabolism, potentially leading to improved bioavailability and a longer half-life, which may allow for lower and less frequent dosing. nih.govnih.gov

The difluoromethoxy group also influences a molecule's physicochemical properties. It is a strong electron-withdrawing group and can serve as a hydrogen bond donor, which can improve binding selectivity to a biological target. mdpi.com Compared to the trifluoromethoxy (-OCF₃) group, the -OCF₂H group tends to result in less lipophilic compounds with potentially higher permeability. mdpi.com

Table 1: Properties and Effects of Difluoromethoxy Substitution in Drug Design

PropertyImpact of -OCF₂H GroupReference
Metabolic Stability Increases stability by blocking oxidative metabolism (e.g., O-demethylation). nih.gov
Electronic Effect Strong electron-withdrawing group. mdpi.com
Binding Interactions Capable of acting as a hydrogen bond donor, potentially improving binding selectivity. mdpi.com
Lipophilicity Generally less lipophilic than the -OCF₃ group. mdpi.com
Permeability Can lead to higher permeability compared to -OCF₃ analogues. mdpi.com

The nitrile group (-C≡N) is a versatile functional group in drug design, valued for its unique physicochemical properties. nih.gov It can significantly enhance binding affinity to target proteins through a variety of interactions, including hydrogen bonds, polar interactions, and π-π stacking. sioc-journal.cn The nitrogen atom's lone pair of electrons allows it to act as a strong hydrogen bond acceptor. nih.gov

The small, linear geometry of the nitrile group allows it to fit well into the binding pockets of proteins, even in cases of target mutations. nih.gov It is often used as a bioisostere for other functional groups such as carbonyls, hydroxyls, carboxyl groups, and halogens. sioc-journal.cnnih.gov This replacement can lead to improved pharmacokinetic profiles, including enhanced solubility and bioavailability. nih.gov The nitrile group is generally considered metabolically stable and non-toxic. nih.govnih.gov In many nitrile-containing drugs, the group passes through the body unchanged. nih.gov

Crystal structure analyses have confirmed that the nitrile nitrogen frequently forms hydrogen bonds with amino acid residues like serine or arginine, or with water molecules within the binding domain. nih.gov This ability to mimic the interactions of other functional groups, such as the carbonyl in an enone, has been shown to be key to the efficacy of certain drugs. nih.gov

The naphthalene core provides a rigid, aromatic scaffold that orients substituents in a defined three-dimensional space, influencing their interaction with biological targets. Modifying this core with various substituents is a common strategy to fine-tune a compound's biological response. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are crucial techniques in medicinal chemistry used to discover new, patentable chemical entities with improved properties. chemrxiv.orgnih.gov Bioisosterism involves replacing a functional group or an entire scaffold with another that retains the same biological activity. researchgate.netscispace.com This can lead to enhanced potency, better selectivity, improved pharmacokinetic properties, or a simplified synthetic route. scispace.com Scaffold hopping is a specific type of bioisosteric replacement where the central core of a molecule is exchanged for a structurally different one. researchgate.netnih.gov

Computational methods have become indispensable for identifying potential bioisosteric scaffolds, accelerating the drug design process. chemrxiv.org These tools help medicinal chemists navigate vast chemical spaces to find novel scaffolds with an optimal balance of structural features and physicochemical properties. chemrxiv.org

One knowledge-based approach involves mining databases like the Protein Data Bank (PDB). researchgate.netscispace.com By superimposing thousands of protein structures, it's possible to identify different ligand fragments that occupy the same binding site, suggesting they could be bioisosteric replacements for one another. researchgate.netscispace.com

Another method, known as "Scaffold Keys," identifies bioisosteric scaffolds based on their similarity in simple substructure features. chemrxiv.orgchemrxiv.org An algorithm, trained on a large set of known bioisosteric pairs from the medicinal chemistry literature, can rapidly suggest replacements. chemrxiv.org These computational techniques provide valuable assistance to medicinal chemists in the complex task of scaffold selection and optimization. chemrxiv.org

Table 2: Computational Methods for Bioisosteric Scaffold Identification

MethodDescriptionKey FeaturesReference
Binding Site Alignment (e.g., ProBiS) Identifies overlapping ligand fragments from different protein-ligand complexes in the PDB by aligning their binding sites.Knowledge-based; uses extensive structural data from the PDB. researchgate.netscispace.com
Scaffold Keys Identifies bioisosteric scaffolds by comparing similarity based on a set of 33 simple substructure features.Simple, fast, and trained on literature-derived bioisosteric pairs. chemrxiv.orgchemrxiv.org

Experimental Validation of Bioisosteric Analogues

In drug design, bioisosterism is a powerful strategy used to modulate the properties of a lead compound. It involves the substitution of a functional group with another that has similar steric and electronic characteristics, with the aim of improving potency, selectivity, pharmacokinetic properties, or reducing toxicity. For a parent compound like This compound , several bioisosteric modifications could be envisioned and synthesized to explore structure-activity relationships (SAR).

While specific experimental data on the bioisosteric analogues of This compound are not extensively available in public literature, we can outline a typical validation process. A medicinal chemist might replace the nitrile (-CN) group, a key pharmacophoric feature, with other known bioisosteres such as a trifluoromethyl (-CF3) group or a tetrazole ring. The difluoromethoxy (-OCHF2) group could also be replaced with isosteric groups like a trifluoromethoxy (-OCF3) or an ethoxy (-OCH2CH3) group to fine-tune lipophilicity and metabolic stability.

The synthesized analogues would then undergo a battery of in vitro assays to evaluate their biological activity against a specific target, for instance, a protein kinase or a G-protein coupled receptor. The results of such a hypothetical study could be presented as follows:

Table 1: Hypothetical In Vitro Activity of Bioisosteric Analogues of this compound

Compound IDR1 GroupR2 GroupTarget Binding Affinity (IC₅₀, nM)
Parent -OCHF₂-CN50
Analogue 1 -OCHF₂-CF₃120
Analogue 2 -OCHF₂Tetrazole75
Analogue 3 -OCF₃-CN45
Analogue 4 -OCH₂CH₃-CN250

This table illustrates how systematic bioisosteric replacements can lead to significant changes in biological activity, providing crucial information for optimizing the lead compound. For example, the data suggests that replacing the nitrile with a trifluoromethyl group (Analogue 1) decreases activity, while substituting the difluoromethoxy with a trifluoromethoxy group (Analogue 3) slightly improves it.

Biological Target Engagement Studies

Confirming that a drug candidate interacts with its intended biological target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, can be assessed using various biophysical and cellular techniques.

Before moving into complex cellular systems, the direct interaction between a compound and its purified target protein is often characterized using biophysical methods. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Commonly employed methods include:

Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. It provides real-time data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, this method assesses the change in the melting temperature of a protein upon ligand binding. diva-portal.org A positive shift indicates stabilization of the protein by the ligand.

Table 2: Hypothetical Biophysical Characterization of this compound

MethodParameterValue
SPR KD (nM)48
kon (1/Ms)1.2 x 10⁵
koff (1/s)5.8 x 10⁻³
ITC KD (nM)55
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-1.2
DSF ΔTm (°C)+5.2

These hypothetical data would confirm a direct and stable interaction between This compound and its target, providing a solid foundation for further cellular studies.

To bridge the gap between in vitro assays and physiological conditions, cellular target engagement assays are indispensable. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein by a ligand within intact cells or cell lysates. springernature.comnih.gov The principle is that a ligand-bound protein is more resistant to heat-induced denaturation than its unbound counterpart. springernature.com

In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot or mass spectrometry. nih.gov An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Table 3: Hypothetical CETSA Data for this compound

TreatmentMelt Temperature (Tm) in Cells (°C)Thermal Shift (ΔTm) (°C)
Vehicle (Control) 48.5-
This compound (10 µM) 52.8+4.3

A positive thermal shift, as shown in the hypothetical data above, would provide strong evidence that This compound enters the cell and binds to its intended target under physiological conditions. Other cellular methods include photoaffinity labeling and the use of fluorescently tagged ligands.

Design and Synthesis of Chemical Probes Based on the Naphthonitrile Scaffold

Chemical probes are essential tools for elucidating the biological function of a target protein and for target validation. A chemical probe is typically a modified version of a potent and selective inhibitor that incorporates a reactive or reporter group. This allows for the visualization, isolation, or identification of the target protein in complex biological systems.

Based on the This compound scaffold, several types of chemical probes could be designed:

Affinity-based probes: These probes would incorporate a photo-reactive group (e.g., a benzophenone (B1666685) or an aryl azide) that, upon photoactivation, forms a covalent bond with the target protein. This allows for the subsequent identification of the target by mass spectrometry.

Reporter-tagged probes: A fluorescent dye (e.g., fluorescein (B123965) or rhodamine) or a biotin (B1667282) tag could be attached to a non-critical position of the molecule. Fluorescent probes allow for the visualization of the target's subcellular localization via microscopy, while biotinylated probes facilitate the purification of the target protein complex for further analysis.

The synthesis of such probes requires careful planning to ensure that the appended group does not significantly impair the compound's binding affinity and selectivity for its target. A linker arm is often incorporated to distance the reporter group from the core scaffold. The design would leverage the known SAR of the scaffold to identify suitable attachment points. For instance, if a particular position on the naphthalene ring is found to be tolerant to substitution, it would be an ideal site for linker and tag attachment.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Synthetic Strategy and Molecular Design

Furthermore, machine learning models are being developed to predict the physicochemical and biological properties of molecules with increasing accuracy. arxiv.orgnih.govnih.gov By training these models on datasets of known fluorinated compounds, researchers can computationally screen virtual libraries of 1-(difluoromethoxy)-2-naphthonitrile derivatives to identify candidates with desirable characteristics, such as enhanced metabolic stability or target-specific bioactivity. nih.govnih.govmdpi.com This in silico screening process significantly reduces the time and resources required for experimental testing. acs.org The integration of generative AI models can further automate the design of novel molecules, biasing the generation of compounds towards specific, desirable properties. nih.gov

Development of Novel Catalytic Methods for Asymmetric Synthesis of Complex Analogues

The development of efficient and stereoselective synthetic methods is a cornerstone of modern organic chemistry. For this compound, future research will likely focus on novel catalytic methods to access complex, chiral analogues. The ability to control the three-dimensional arrangement of atoms is crucial for optimizing the interaction of a molecule with its biological target.

Recent years have seen significant progress in catalytic asymmetric synthesis, utilizing transition metals, organocatalysts, and photoredox catalysts to achieve high levels of enantioselectivity. nih.govnih.govrsc.org These methods could be adapted for the asymmetric synthesis of derivatives of this compound. For instance, the development of chiral catalysts for the enantioselective addition of cyanide to naphthalene (B1677914) precursors could provide a direct route to optically active cyanohydrin derivatives. memphis.edu

Moreover, the introduction of the difluoromethoxy group itself can be achieved through innovative catalytic radical difluoromethoxylation reactions. nih.govrsc.org These methods, which often operate under mild conditions, offer a powerful tool for the late-stage functionalization of complex molecules, allowing for the rapid generation of diverse libraries of difluoromethoxylated compounds for biological screening. nih.govrsc.org The combination of these advanced catalytic strategies will be instrumental in creating a wide array of structurally diverse and stereochemically pure analogues of this compound.

Exploration of New Biological Targets and Therapeutic Areas for Difluoromethoxynaphthonitrile Derivatives

The unique physicochemical properties imparted by the difluoromethoxy group make this compound and its derivatives intriguing candidates for medicinal chemistry research. nih.govmdpi.com The difluoromethyl group can act as a bioisostere for other functional groups and can enhance properties such as metabolic stability and membrane permeability. nih.govmdpi.com

Initial research suggests that difluoromethoxylated compounds may have applications in therapeutic areas such as oncology and fibrosis. nih.govnih.gov The epidermal growth factor receptor (EGFR), a key target in many cancers, has also been implicated in the progression of tissue fibrosis. wikipedia.org This suggests that derivatives of this compound could be explored as potential inhibitors of EGFR or other signaling pathways involved in these diseases. The nitrile group can also be a key pharmacophoric element or a precursor to other functional groups in drug design.

Future research will likely involve the screening of this compound derivatives against a broad range of biological targets. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be essential to identify new therapeutic opportunities. The exploration of their activity against various cancer cell lines and in models of fibrotic diseases could uncover novel lead compounds for drug development. nih.govnih.govmdpi.com

Applications in Agrochemical Research and Material Science

Beyond the pharmaceutical realm, the unique properties of fluorinated aromatic compounds suggest potential applications for this compound in both agrochemical research and material science. numberanalytics.com

In agrochemicals, the introduction of fluorine atoms can enhance the efficacy and metabolic stability of pesticides and herbicides. researchgate.net The difluoromethoxy group, in particular, can modulate the lipophilicity and bioavailability of a molecule, potentially leading to more effective and environmentally benign crop protection agents. researchgate.net Derivatives of this compound could be synthesized and screened for their herbicidal, fungicidal, or insecticidal activities.

In material science, fluorinated aromatic compounds are utilized in the development of advanced materials such as liquid crystals, polymers, and organic electronics. numberanalytics.comyoutube.com The high thermal stability and unique electronic properties conferred by fluorine substitution can be advantageous in these applications. numberanalytics.comyoutube.com The rigid naphthonitrile scaffold of this compound, combined with the polar difluoromethoxy group, could lead to materials with interesting optical or electronic properties. For example, pyrimidine (B1678525) derivatives, which can be synthesized from nitriles, are important in materials science. rsc.org Further investigation into the polymerization and self-assembly of its derivatives could open up new avenues in the design of functional materials. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(Difluoromethoxy)-2-naphthonitrile, and how can reaction parameters be optimized?

  • Answer : Established routes include halogenation of naphthalene derivatives followed by nucleophilic substitution with difluoromethoxy groups. For example, coupling 2-hydroxynaphthalene with chlorodifluoromethane under basic conditions, followed by nitrile introduction via cyanation reactions. Optimization involves adjusting catalysts (e.g., CuI for Ullmann-type couplings), solvent polarity (DMF or DMSO for polar intermediates), and temperature control (60–120°C) to enhance yield (>75%) and purity . Validation via HPLC or GC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural conformation?

  • Answer : High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR are essential for confirming the difluoromethoxy group. FT-IR identifies nitrile stretches (~2200 cm1^{-1}). Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, F). X-ray crystallography can resolve stereoelectronic effects of the difluoromethoxy substitution .

Q. What are the documented environmental degradation pathways for this compound under varying conditions?

  • Answer : Hydrolysis studies indicate stability in neutral aqueous media but degradation under alkaline conditions (pH >10), yielding 2-naphthol and fluoride ions. Photodegradation via UV exposure produces quinone derivatives, confirmed by LC-TOF/MS. Soil adsorption coefficients (log KocK_{oc} ~2.5) suggest moderate mobility, requiring EPA-compliant biodegradation assays (e.g., OECD 301F) .

Advanced Research Questions

Q. How does the difluoromethoxy group modulate electronic properties and reactivity compared to methoxy or trifluoromethoxy analogs?

  • Answer : The difluoromethoxy group exhibits stronger electron-withdrawing effects (-I) than methoxy but weaker than trifluoromethoxy. DFT calculations show reduced HOMO-LUMO gaps (~4.2 eV) compared to non-fluorinated analogs, enhancing electrophilic reactivity. This impacts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stability toward oxidation .

Q. What strategies resolve contradictions in reported biological activity data, such as conflicting enzyme inhibition results?

  • Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Standardizing protocols (e.g., fixed DMSO concentrations <1%) and using isothermal titration calorimetry (ITC) to measure binding affinities can clarify interactions. Meta-analyses of structure-activity relationships (SAR) across analogs (e.g., 2-naphthylamine derivatives) may identify confounding substituent effects .

Q. How can computational modeling predict interactions between this compound and biological targets like cytochrome P450 enzymes?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding poses in enzyme active sites. Focus on hydrophobic pockets and hydrogen bonding with nitrile groups. In silico predictions align with in vitro CYP450 inhibition assays (e.g., IC50_{50} values for CYP3A4). Validate using cryo-EM or X-ray co-crystallography .

Q. What mechanistic insights explain the compound’s stability under thermal stress in synthetic or storage conditions?

  • Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, attributed to cleavage of the difluoromethoxy C-O bond. Accelerated stability studies (40°C/75% RH) over 6 months reveal <5% degradation when stored under nitrogen. Degradants include difluoromethane and 2-cyanonaphthalene, identified via GC-MS .

Comparative and Methodological Questions

Q. How do structural analogs (e.g., 1-(Trifluoromethoxy)-2-naphthonitrile) differ in pharmacokinetic properties?

  • Answer : Trifluoromethoxy analogs show higher logP (2.8 vs. 2.3) and enhanced blood-brain barrier permeability in murine models. However, they exhibit faster hepatic clearance due to CYP2E1-mediated defluorination. Comparative studies require LC-MS/MS pharmacokinetic profiling and microsomal stability assays .

Q. What in vitro models are optimal for assessing the compound’s cytotoxicity and therapeutic potential?

  • Answer : Use 3D tumor spheroids (e.g., HCT-116 colorectal cancer) for penetration studies and primary hepatocytes for metabolic liability assessment. Combine with transcriptomics (RNA-seq) to identify pathways modulated by nitrile-containing compounds. EC50_{50} values should be benchmarked against cisplatin in dose-response assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.